molecular formula C13H10FNO3 B14646897 3-Fluorophenyl 4-amino-2-hydroxybenzoate CAS No. 56356-26-4

3-Fluorophenyl 4-amino-2-hydroxybenzoate

Cat. No.: B14646897
CAS No.: 56356-26-4
M. Wt: 247.22 g/mol
InChI Key: QRNUATLRESRSHK-UHFFFAOYSA-N
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Description

3-Fluorophenyl 4-amino-2-hydroxybenzoate is an organic compound that features a fluorinated phenyl group attached to a benzoate structure with amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorophenyl 4-amino-2-hydroxybenzoate typically involves a multi-step process. One common method is the esterification of 3-fluorophenol with 4-amino-2-hydroxybenzoic acid. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, and typically requires heating to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and the use of solid acid catalysts can be employed to enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Fluorophenyl 4-amino-2-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluorophenyl 4-amino-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-Fluorophenyl 4-amino-2-hydroxybenzoate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-fluorobenzoic acid: Similar structure but lacks the ester linkage.

    3-Fluoro-4-hydroxybenzoic acid: Similar structure but lacks the amino group.

    3-Amino-4-hydroxybenzoic acid: Similar structure but lacks the fluorine atom.

Uniqueness

3-Fluorophenyl 4-amino-2-hydroxybenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

CAS No.

56356-26-4

Molecular Formula

C13H10FNO3

Molecular Weight

247.22 g/mol

IUPAC Name

(3-fluorophenyl) 4-amino-2-hydroxybenzoate

InChI

InChI=1S/C13H10FNO3/c14-8-2-1-3-10(6-8)18-13(17)11-5-4-9(15)7-12(11)16/h1-7,16H,15H2

InChI Key

QRNUATLRESRSHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OC(=O)C2=C(C=C(C=C2)N)O

Origin of Product

United States

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